molecular formula C17H18N2O3 B11832498 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one

3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one

Cat. No.: B11832498
M. Wt: 298.34 g/mol
InChI Key: AHZUWXRMCSFCAV-UHFFFAOYSA-N
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Description

3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, characterized by a four-membered lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with an amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the azetidinone ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities .

Scientific Research Applications

3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Studied for its anticancer properties, particularly in breast cancer cell lines.

Mechanism of Action

The mechanism of action of 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial cell wall synthesis, similar to other β-lactam antibiotics. In anticancer applications, it acts as a tubulin-targeting agent, disrupting microtubule dynamics and inhibiting cell division .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-Amino-1,4-bis(3-methoxyphenyl)azetidin-2-one is unique due to its amino group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active molecules .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-amino-1,4-bis(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H18N2O3/c1-21-13-7-3-5-11(9-13)16-15(18)17(20)19(16)12-6-4-8-14(10-12)22-2/h3-10,15-16H,18H2,1-2H3

InChI Key

AHZUWXRMCSFCAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC(=CC=C3)OC)N

Origin of Product

United States

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